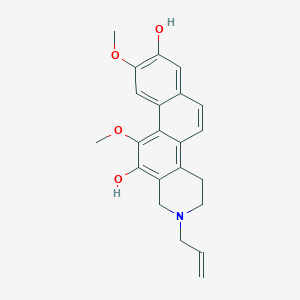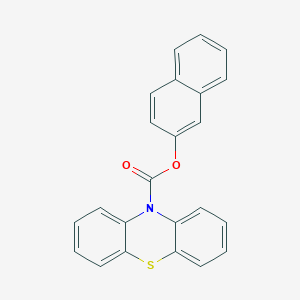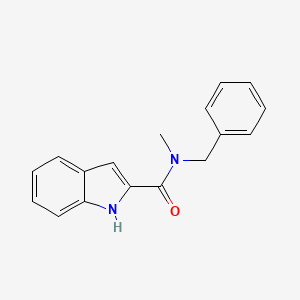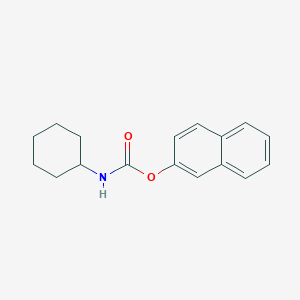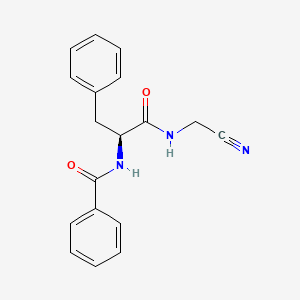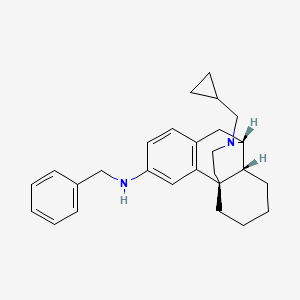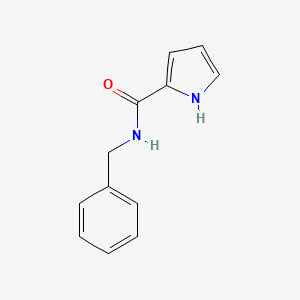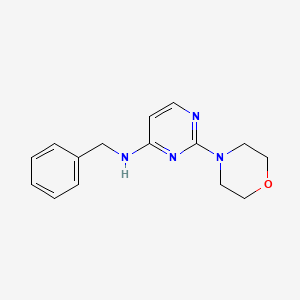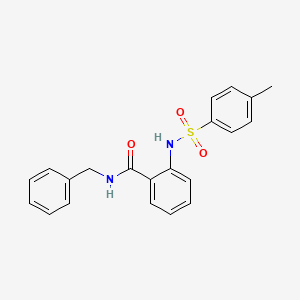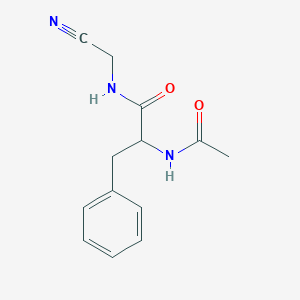
2-Acetylamino-N-cyanomethyl-3-phenyl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylamino-N-cyanomethyl-3-phenyl-propionamide is a compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both acetylamino and cyano groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-N-cyanomethyl-3-phenyl-propionamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetamide derivatives typically involves large-scale reactions using similar methods as described above. The choice of reaction conditions and reagents may vary depending on the specific requirements of the production process, such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Acetylamino-N-cyanomethyl-3-phenyl-propionamide can undergo various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide group can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions where the acetylamino or cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, triethylamine, and various substituted aryl or heteryl amines . Reaction conditions may involve heating, stirring, and the use of solvents such as ethanol .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds with potential biological activities. For example, the reaction of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol yields 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide .
Scientific Research Applications
2-Acetylamino-N-cyanomethyl-3-phenyl-propionamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Acetylamino-N-cyanomethyl-3-phenyl-propionamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The acetylamino group can undergo nucleophilic substitution, while the cyano group can participate in condensation reactions. These reactions enable the compound to form complex heterocyclic structures, which can interact with biological targets and pathways .
Comparison with Similar Compounds
2-Acetylamino-N-cyanomethyl-3-phenyl-propionamide can be compared with other cyanoacetamide derivatives, such as:
2-Cyano-N-(2-nitrophenyl) acetamide: This compound is similar in structure but has different substituents on the aromatic ring, leading to different reactivity and biological activities.
2-(2-(4-Chloro-Phenylsulfanyl)-Acetylamino)-3-(4-Guanidino-Phenyl)-Propionamide: This compound has additional functional groups that may enhance its biological activity.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-acetamido-N-(cyanomethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C13H15N3O2/c1-10(17)16-12(13(18)15-8-7-14)9-11-5-3-2-4-6-11/h2-6,12H,8-9H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
ITHLBMBCVIAAIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


